

Comprehensive Guide to Validating the Structure of N-Propylhydroxylamine Hydrochloride Derivatives

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Compound of Interest

Compound Name:	<i>N-propylhydroxylamine hydrochloride</i>
CAS No.:	85264-32-0
Cat. No.:	B3387858

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Introduction

N-alkylhydroxylamines, particularly **N-propylhydroxylamine hydrochloride** (N-PHA·HCl), serve as critical intermediates in the synthesis of nitrones, radical scavengers, and novel antibacterial agents. Unlike their O-alkyl counterparts, N-alkylhydroxylamines possess a free hydroxyl group that allows for unique redox chemistry, making them highly valuable in pharmaceutical drug development. However, the synthesis of these derivatives often yields a mixture of N-alkylated and O-alkylated isomers.

As an Application Scientist, I have designed this guide to provide a self-validating analytical framework for confirming the structure of N-PHA·HCl derivatives, objectively comparing its performance and analytical profile against alternative hydroxylamines.

Comparative Analysis: N-PHA·HCl vs. Alternatives

When selecting a hydroxylamine building block, researchers typically evaluate N-PHA·HCl against N-methylhydroxylamine hydrochloride (N-MHA·HCl) and O-propylhydroxylamine hydrochloride (O-PHA·HCl).

- **N-PHA·HCl vs. N-MHA·HCl (Performance & Stability):** The propyl chain in N-PHA·HCl provides increased lipophilicity and steric bulk compared to the methyl derivative. This steric hindrance is crucial for stabilizing N-oxyl radicals generated during redox reactions, which significantly enhances its efficacy as a radical scavenger in biological systems .
- **N-PHA·HCl vs. O-PHA·HCl (Reactivity & Function):** The fundamental difference lies in reactivity. N-PHA·HCl retains the nucleophilic nitrogen and the redox-active -OH group, allowing it to form nitrones upon reaction with aldehydes. O-PHA·HCl, lacking the free -OH, cannot participate in these pathways. Structurally validating that the propyl group is attached to the nitrogen rather than the oxygen is the most critical quality control step in derivative synthesis .

Structural Validation Workflows and Causality

To definitively prove the structure of an N-PHA·HCl derivative, we must employ a multi-modal analytical approach. The causality behind these choices is rooted in the physical chemistry of the molecule.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** The electronegativity difference between oxygen (3.44) and nitrogen (3.04) is the primary diagnostic tool. Oxygen deshields adjacent protons more strongly than nitrogen. Therefore, the methylene protons (-CH₂-) attached directly to the heteroatom will resonate at a significantly lower frequency (higher ppm) if attached to oxygen (~3.8 ppm) compared to nitrogen (~3.1 ppm) .
- **High-Resolution Mass Spectrometry (LC-HRMS):** While NMR provides connectivity, HRMS confirms the exact mass and formula. The fragmentation pattern of N-PHA·HCl derivatives typically shows a characteristic loss of water (-18 Da), which is less prominent in O-alkyl derivatives where the O-C bond is more prone to cleavage (loss of propene).
- **Fourier-Transform Infrared (FT-IR) Spectroscopy:** FT-IR is utilized to confirm the presence of the hydrochloride salt bridge. The broad N-H⁺ stretching vibrations around 2500-3000 cm⁻¹ validate the protonated state of the amine .

Quantitative Data Presentation

Table 1: Comparative NMR Chemical Shifts (in DMSO-d6)

Compound	Alkyl Group	¹ H NMR: Heteroatom- CH ₂	¹³ C NMR: Heteroatom- CH ₂	Diagnostic Feature
N-PHA·HCl	N-Propyl	~3.10 ppm (triplet)	~53.5 ppm	Shielded relative to O-alkyl
O-PHA·HCl	O-Propyl	~3.85 ppm (triplet)	~74.2 ppm	Deshielded due to Oxygen
N-MHA·HCl	N-Methyl	~2.65 ppm (singlet)	~38.1 ppm	Lack of splitting (singlet)

Table 2: HRMS (ESI+) Fragmentation Pathways

Compound	Precursor Ion[M+H] ⁺	Primary Fragment	Neutral Loss	Structural Implication
N-PHA Base	m/z 76.0757	m/z 58.0651	18.0106 (H ₂ O)	Confirms free N- OH group
O-PHA Base	m/z 76.0757	m/z 34.0287	42.0470 (Propene)	Confirms O-alkyl cleavage

Experimental Protocols: Self-Validating Methodologies

Protocol 1: NMR Sample Preparation and Acquisition

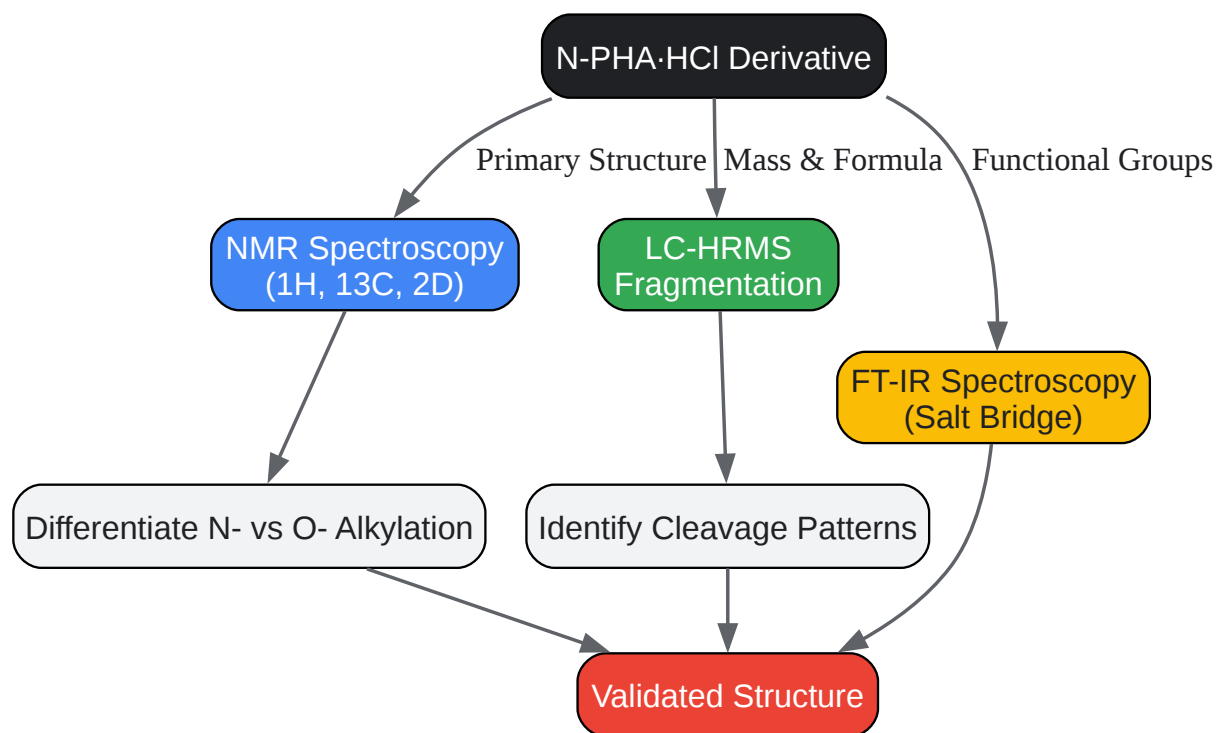
- **Sample Drying:** Lyophilize the N-PHA·HCl derivative for 12 hours to remove residual moisture, which can obscure the labile -OH and -NH₂⁺ signals.
- **Solvent Selection:** Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. DMSO is chosen over CDCl₃ because it stabilizes the hydrochloride salt and slows proton exchange.

- Acquisition: Acquire standard ^1H (400 MHz) and ^{13}C (100 MHz) spectra.
- Self-Validation Step (2D NMR): Run a ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation) experiment. Observe the correlation between the propyl chain's terminal methyl protons and the nitrogen-bound methylene carbon. The absence of correlation to a highly deshielded oxygen-bound carbon (>70 ppm) definitively rules out O-alkylation.

Protocol 2: LC-HRMS Fragmentation Analysis

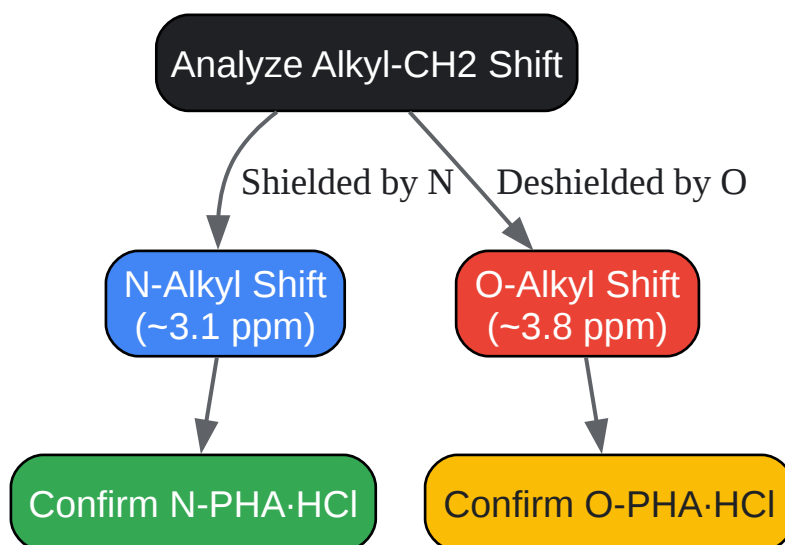
- Preparation: Prepare a 1 $\mu\text{g/mL}$ solution of the derivative in 50:50 Water:Acetonitrile with 0.1% Formic Acid.
- Chromatography: Inject 2 μL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 μm). Use a gradient of 5% to 95% Acetonitrile over 5 minutes.
- Ionization: Operate the mass spectrometer in ESI positive mode.
- Self-Validation Step (MS/MS): Isolate the $[\text{M}+\text{H}]^+$ parent ion and apply Collision-Induced Dissociation (CID) at 15-25 eV. The presence of an m/z 58 fragment (loss of water) validates the N-hydroxy structure, whereas a predominant loss of 42 Da (propene) indicates O-alkylation contamination.

Visualizations



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Workflow for the structural validation of **N-propylhydroxylamine hydrochloride** derivatives.



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Logical differentiation of N-alkylation versus O-alkylation via ¹H NMR chemical shifts.

References

- Title: Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents
Source: ACS Omega URL:[[Link](#)][1][2]
- Title: Product Class 5: Hydroxylamines Source: Thieme Connect (Science of Synthesis)
URL:[[Link](#)][3]

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Sources

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- 2. pubs.acs.org [pubs.acs.org]
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